molecular formula C23H23N7O3S B2937793 N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide CAS No. 1021092-93-2

N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide

Cat. No.: B2937793
CAS No.: 1021092-93-2
M. Wt: 477.54
InChI Key: KZJCBEGLPMJPTK-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is a complex organic compound that features an imidazole ring, a thiadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole and thiadiazole rings play crucial roles in binding to these targets, modulating their activity and triggering specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid: Compounds similar to heparin, found in marine organisms.

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-N’-(4-{5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}phenyl)ethanediamide is unique due to its combination of imidazole and thiadiazole rings, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or heparinoid.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-[4-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3S/c1-33-19-9-7-18(8-10-19)27-23-29-28-22(34-23)16-3-5-17(6-4-16)26-21(32)20(31)25-11-2-13-30-14-12-24-15-30/h3-10,12,14-15H,2,11,13H2,1H3,(H,25,31)(H,26,32)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJCBEGLPMJPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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